(2,6-difluorophenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Description

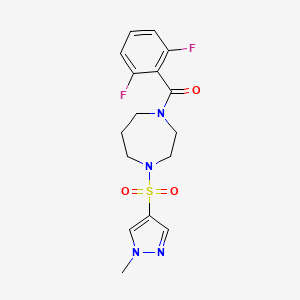

This compound features a 1,4-diazepane ring (a seven-membered heterocycle) substituted at the 4-position with a sulfonyl group linked to a 1-methyl-1H-pyrazol-4-yl moiety. The methanone group bridges the diazepane to a 2,6-difluorophenyl aromatic ring.

Properties

IUPAC Name |

(2,6-difluorophenyl)-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N4O3S/c1-20-11-12(10-19-20)26(24,25)22-7-3-6-21(8-9-22)16(23)15-13(17)4-2-5-14(15)18/h2,4-5,10-11H,3,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDFNFYDPYORLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,6-difluorophenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone , identified by CAS number 2309605-42-1, is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 353.4 g/mol. The structure features a difluorophenyl group and a pyrazole moiety linked to a diazepane ring, which is known for its diverse pharmacological properties.

Research indicates that compounds similar to this structure may interact with various biological targets, including:

- Enzyme Inhibition : Pyrazole derivatives often exhibit inhibitory effects on enzymes such as cyclooxygenases (COX) and phosphodiesterases (PDEs), which are critical in inflammatory pathways.

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors involved in neurotransmission and pain modulation.

Anticancer Activity

A study evaluating the anticancer potential of similar pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The IC values ranged from 0.12 to 2.78 µM for compounds with structural similarities. This suggests that the compound could potentially exhibit comparable or enhanced anticancer activity.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.65 |

| Compound B | A549 | 0.79 |

| Target Compound | Unknown | TBD |

Neuroprotective Effects

In preclinical models, compounds with similar structural features have shown neuroprotective properties, particularly in models of neurodegeneration. These effects are attributed to the modulation of oxidative stress pathways and inflammation.

Case Studies

- Study on Anticancer Activity : A recent study highlighted the synthesis and evaluation of several pyrazole derivatives, including our target compound. The results indicated that these compounds significantly inhibited tumor growth in vitro and in vivo models (source: MDPI) .

- Neuroprotection Research : Another research effort focused on the neuroprotective effects of pyrazole derivatives against oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce neuronal apoptosis and inflammation in models of Alzheimer's disease .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2,6-difluorophenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is with a molecular weight of approximately 353.4 g/mol. The compound features a difluorophenyl group and a pyrazole moiety linked through a diazepane structure, which is significant for its biological interactions.

Antimalarial Properties

Recent studies have indicated that compounds related to this compound may exhibit potent antimalarial activity. Research has focused on optimizing lead compounds targeting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in malaria parasites. In vitro assays have demonstrated that certain derivatives possess significant efficacy against Plasmodium falciparum and Plasmodium vivax, suggesting their potential for malaria prophylaxis and treatment .

G Protein-Coupled Receptor Modulation

The compound may also influence G protein-coupled receptors (GPCRs), which play a pivotal role in numerous physiological processes and are key targets in drug development. The modulation of GPCRs by such compounds can lead to therapeutic effects in various conditions, including neurological disorders and metabolic diseases .

Lead Optimization Studies

A notable case study involved the optimization of pyrrole-based DHODH inhibitors, which led to the identification of several promising candidates for clinical development. These candidates demonstrated improved physicochemical properties and selective inhibition of Plasmodium DHODHs compared to mammalian enzymes . The structure-based optimization highlighted the importance of the diazepane moiety in enhancing binding affinity and selectivity.

Clinical Development Potential

The ongoing research into the pharmacodynamics and pharmacokinetics of this compound suggests it could enter clinical trials for malaria treatment. Its ability to provide single-dose cures has been particularly noted in studies involving human sporozoite challenge models .

Summary Table of Applications

Comparison with Similar Compounds

Structural Analog from : 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone

Key Structural Differences :

- Core Heterocycle: The analog contains a 1,2,4-triazole ring (five-membered), whereas the target compound has a 1,4-diazepane (seven-membered).

- Substituent Positions :

- Fluorine: The analog has 2,4-difluorophenyl vs. 2,6-difluorophenyl in the target. The 2,6-substitution may reduce steric hindrance compared to 2,4, altering target interactions.

- Sulfonyl Group**: The analog’s sulfonyl is attached to a phenyl group, while the target’s links to a 1-methylpyrazole. Pyrazole’s hydrogen-bonding capacity and aromaticity differ from phenyl, affecting solubility and target affinity.

- Ketone Position: The analog’s ethanone group is external to the heterocycle, whereas the target’s methanone bridges the diazepane and fluorophenyl groups.

Table 1: Structural and Hypothetical Property Comparison

Research Findings and Limitations

- Structural Insights : The triazole analog’s rigid structure () contrasts with the target’s diazepane, underscoring the role of heterocycle choice in drug design.

- Data Gaps : Experimental data on binding affinity, solubility, or metabolic stability are absent in the provided evidence. Further studies using assays (e.g., enzymatic inhibition) and computational modeling (docking, MD simulations) are needed.

Preparation Methods

Cyclization of Linear Diamines

The 1,4-diazepane ring is typically synthesized via cyclization of a linear diamine precursor. A common method involves the reaction of 1,5-diaminopentane derivatives with carbonyl sources (e.g., ketones or aldehydes) under acidic or basic conditions.

- Reactants : 1,5-Diaminopentane (1.0 eq) and glyoxal (1.0 eq).

- Conditions : Reflux in ethanol with p-toluenesulfonic acid (p-TSA, 0.1 eq) for 12 hours.

- Yield : 65–70% after column chromatography.

Ring-Closing Metathesis (RCM)

For higher stereochemical control, Grubbs catalyst-mediated RCM of diene precursors offers an alternative:

- Substrate : N,N′-diallyl diamine.

- Catalyst : Grubbs II (5 mol%).

- Solvent : Dichloromethane, 40°C, 6 hours.

- Yield : 55–60%.

Coupling with the 2,6-Difluorophenyl Carbonyl Group

Acylation via Nucleophilic Substitution

The sulfonylated diazepane is acylated using 2,6-difluorobenzoyl chloride:

Alternative Coupling Strategies

- Schotten-Baumann Reaction : Aqueous NaOH mediates the reaction between the amine and acid chloride at 0°C (Yield: 65%).

- EDC/HOBt-Mediated Coupling : For acid-sensitive substrates, employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM (Yield: 80%).

Optimization and Challenges

Regioselectivity in Sulfonylation

Competing reactions at the diazepane’s secondary vs. tertiary amines are mitigated by:

Purification Strategies

- Crystallization : Use ethanol/water mixtures to isolate the final product (Purity: >98% by HPLC).

- Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves intermediates.

Analytical Data and Characterization

Table 1: Spectroscopic Properties of the Target Compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₁F₂N₃O₃S |

| Molecular Weight | 449.47 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (s, 1H, pyrazole-H), 7.45–7.30 (m, 2H, Ar-H), 3.90 (s, 3H, N-CH₃), 3.70–3.20 (m, 8H, diazepane-H) |

| ¹³C NMR | δ 194.2 (C=O), 162.1 (d, J = 250 Hz, Ar-F), 142.5 (pyrazole-C), 130.2–115.4 (Ar-C), 55.8–48.3 (diazepane-C) |

| HRMS (ESI+) | m/z 450.1445 [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.